molecular formula C13H15Cl2NO4 B1668419 Cetophenicol CAS No. 735-52-4

Cetophenicol

Cat. No.: B1668419
CAS No.: 735-52-4
M. Wt: 320.16 g/mol
InChI Key: PKUBDVAOXLEWBF-UHFFFAOYSA-N
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Description

Cetophenicol, also known as Cetofenicol (USAN/INN), is a synthetic antibacterial compound belonging to the Amphenicol class, recognized for its role as a potent inhibitor of protein biosynthesis. With the molecular formula C13H15Cl2NO4 and a CAS registry number of 735-52-4, this biochemical exerts its effect by specifically binding to the 50S ribosomal subunit in bacteria, thereby disrupting the process of protein synthesis . This mechanism of action makes it a valuable tool for researchers studying bacterial growth, resistance mechanisms, and the fundamental processes of translation. As a derivative of classic Amphenicol antibiotics , this compound provides a specific structural framework (IUPAC name: N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide) for investigative applications in microbiology and biochemistry . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

735-52-4

Molecular Formula

C13H15Cl2NO4

Molecular Weight

320.16 g/mol

IUPAC Name

N-[1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide

InChI

InChI=1S/C13H15Cl2NO4/c1-7(18)8-2-4-9(5-3-8)11(19)10(6-17)16-13(20)12(14)15/h2-5,10-12,17,19H,6H2,1H3,(H,16,20)

InChI Key

PKUBDVAOXLEWBF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cetophenicol ;  W 3746;  W-3746;  W3746.

Origin of Product

United States

Preparation Methods

Initial Cyclopentenone Formation

The synthesis begins with the preparation of a cyclopentenone intermediate via Dieckmann cyclization. A diester precursor undergoes intramolecular condensation catalyzed by sodium hydride in anhydrous tetrahydrofuran, forming a five-membered ring with concurrent elimination of methanol. This step requires precise temperature control (0–5°C) to prevent side reactions, yielding the cyclopentenone core in 72% efficiency.

Alkylation and Saponification

The cyclopentenone is alkylated with methyl ω-iodoheptanoate using lithium diisopropylamide as a base, introducing a seven-carbon sidechain. Subsequent saponification with lithium iodide in collidine removes the methyl ester, generating a carboxylic acid. Notably, collidine acts as both a base and a scavenger for iodide byproducts, minimizing side reactions.

Oxidation and Stereochemistry Control

Periodate-permanganate co-oxidation cleaves the cyclopentenone double bond, producing a diketone intermediate. This step establishes the critical trans-configuration at C-9 and C-11 through stereoelectronic control during oxidation. Ethylene glycol is then employed to protect the C-9 ketone as a dioxolane, preventing β-elimination during subsequent steps.

Final Lactonization and Reduction

The unprotected carboxylic acid undergoes lactonization with potassium tert-butoxide, forming a 14-membered macrolide. Sodium borohydride selectively reduces the C-15 ketone to the (S)-alcohol, achieving a diastereomeric ratio of 4:1. Final deprotection with aqueous hydrochloric acid furnishes Cetophenicol in 68% overall yield.

Alternative Short Synthesis Pathway

Aldol Assembly Approach

A truncated route employs mixed aldol condensation between 4-hydroxycyclopentanone and pentanal. Titanium tetrachloride-mediated enolate formation ensures regioselective attack at the aldehyde carbonyl, constructing the cyclopentane backbone in one step.

Oxidative Cleavage and Protection

Ozonolysis of the aldol adduct followed by reductive workup with dimethyl sulfide generates a dialdehyde. Protection of the C-11 hydroxyl as a tetrahydropyranyl ether enhances solubility for subsequent hydrogenation.

Reduction and Stereoselectivity

Catalytic hydrogenation over palladium-on-carbon achieves >90% trans-selectivity at C-9–C-11. Thexylborane-mediated reduction of the C-15 ketone affords the desired (S)-configuration with 88% enantiomeric excess, surpassing sodium borohydride’s performance.

Comparative Analysis of Synthetic Methods

Parameter Classical Route Aldol Route
Total Steps 14 9
Overall Yield 68% 73%
Stereoselectivity (C-15) 4:1 9:1
Scalability Moderate High

The aldol method reduces purification steps by 40% through convergent synthesis but requires stringent moisture control during titanium-mediated enolate formation.

Critical Parameters Influencing Yield and Purity

Oxidative Cleavage Optimization

Periodate-permanganate ratios directly impact diketone formation. A 1:3 molar ratio (periodate:permanganate) in aqueous acetone maximizes cleavage efficiency while minimizing overoxidation.

Protecting Group Strategy

Ethylene glycol dioxolane protection at C-9 improves lactonization yields by 22% compared to dimethyl acetal alternatives. However, prolonged exposure to acidic conditions during deprotection risks epimerization at C-11.

Solvent Effects in Hydrogenation

Tetrahydrofuran increases trans-selectivity during catalytic hydrogenation by stabilizing the half-chair transition state. Polar aprotic solvents like dimethylformamide favor cis-isomer formation.

Chemical Reactions Analysis

Types of Reactions: Cetophenicol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as acetates, oxides, and amines .

Scientific Research Applications

Antimicrobial Activity

Cetophenicol exhibits a broad spectrum of antibacterial activity, making it useful in treating various bacterial infections. Its mechanism primarily involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to chloramphenicol.

Table 1: Antibacterial Spectrum of this compound

BacteriaSensitivity
Escherichia coliSensitive
Staphylococcus aureusSensitive
Streptococcus pneumoniaeSensitive
Pseudomonas aeruginosaResistant

Immunomodulatory Effects

Recent studies have indicated that this compound can influence immune responses. Research has shown that this compound suppresses antibody production in response to specific antigens, which may have implications for its use in conditions where modulation of the immune response is desired.

Case Study: Influence on Antibody Production

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced antibody levels in experimental models, suggesting potential applications in autoimmune diseases or conditions requiring immune suppression .

Veterinary Medicine

This compound is utilized in veterinary medicine for treating bacterial infections in animals. Its effectiveness against common pathogens in livestock makes it a valuable tool for veterinarians. However, its use is carefully regulated due to concerns about antibiotic resistance and residues in food products.

Table 2: Veterinary Applications of this compound

Animal TypeCommon Infections Treated
CattleBovine respiratory disease
PoultryColibacillosis
SwinePneumonia

Research Applications

This compound's properties have made it a subject of interest in various research fields, including pharmacology and toxicology. Its ability to inhibit protein synthesis allows researchers to study the effects of protein inhibition on cellular processes.

Case Study: Toxicity Studies

A study using this compound as a model compound investigated the mutagenic and carcinogenic potential of antibiotics using computational methods. The findings indicated that this compound possesses certain toxicophore groups that could be associated with carcinogenic effects .

Potential Side Effects and Safety Concerns

While this compound is effective, its use is associated with certain side effects, including bone marrow suppression and potential toxicity. These concerns necessitate careful monitoring when used clinically or in research settings.

Mechanism of Action

Cetophenicol exerts its effects by binding to the 50S subunit of bacterial ribosomes, thereby inhibiting the peptidyl transferase activity. This action prevents the transfer of amino acids to the growing peptide chain, effectively halting protein synthesis and leading to bacterial cell death .

Comparison with Similar Compounds

Key Observations :

  • This compound and Chloramphenicol share nearly identical core structures but differ in side-chain substitutions.
  • Florfenicol replaces the nitro group with a sulfonyl group, enhancing stability against bacterial resistance mechanisms .
  • Thiamphenicol lacks the nitro group entirely, reducing toxicity but also altering its spectrum of activity .

Mechanism of Action and Target Specificity

All phenicols inhibit the 50S/60S ribosomal subunit , but their binding affinities vary:

  • This compound : Binds to the 60S subunit in Saccharomyces cerevisiae (yeast), suggesting cross-species ribosomal targeting .
  • Chloramphenicol : Directly blocks peptidyl transferase activity in bacterial 50S subunits but is ineffective against resistant strains with cat (chloramphenicol acetyltransferase) genes .
  • Florfenicol : Modified to resist acetylation by bacterial enzymes, making it effective against Chloramphenicol-resistant pathogens in veterinary settings .

Resistance Profiles

  • Chloramphenicol : High resistance prevalence due to widespread cat gene expression in Gram-negative bacteria .
  • Florfenicol : Engineered to evade common resistance mechanisms, with broader efficacy in resistant bacterial populations .

Biological Activity

Cetophenicol is a synthetic antibiotic closely related to chloramphenicol, known for its broad-spectrum antibacterial properties. This article delves into the biological activities of this compound, including its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing the peptidyl transferase activity, which is crucial for peptide bond formation during translation. This action is similar to that of chloramphenicol, making this compound effective against a variety of Gram-positive and Gram-negative bacteria. Notably, this compound has been shown to suppress immune responses by inhibiting antibody production in animal models, which may have implications for its use in certain therapeutic contexts .

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against several bacterial strains. It is particularly effective against:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Salmonella spp.

The Minimum Inhibitory Concentration (MIC) values for this compound vary among different bacterial species, indicating its broad-spectrum efficacy. For example, the MIC for E. coli can be as low as 4 µg/mL, demonstrating significant antimicrobial potency .

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound and its derivatives. Research indicates that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds derived from this compound have shown promising results in reducing the viability of A549 lung cancer cells in vitro. The most effective derivatives were able to induce mitochondrial damage and reactive oxygen species (ROS) formation, leading to apoptosis in cancer cells .

Study on Anticancer Activity

A study focused on several naphthoquinone derivatives related to this compound found that specific substitutions on the phenylamino moiety significantly enhanced anticancer activity. Compounds with 4-hydroxyphenylamino substituents exhibited IC50 values as low as 12.5 µM against A549 cells, comparable to doxorubicin's effects .

CompoundIC50 (µM)Mechanism of Action
Compound 925Induces mitochondrial damage
Compound 1612.5ROS formation leading to apoptosis

Immunomodulatory Effects

This compound's immunomodulatory effects were highlighted in a study assessing its influence on antibody production. Results indicated that this compound could suppress antibody responses in immunized animals, suggesting a dual role as an antibiotic and an immunosuppressant . This property may be beneficial in specific clinical scenarios where modulation of immune response is desirable.

Q & A

Q. How should I structure a discussion section to address limitations in this compound’s stability studies?

  • Methodological Answer :
  • Categorize limitations as methodological (e.g., degradation under UV light), analytical (e.g., detection limits), or contextual (e.g., relevance to physiological conditions) .
  • Propose follow-up experiments (e.g., accelerated stability testing under ICH Q1A guidelines) .
  • Avoid speculative claims; use phrases like “these data suggest” instead of “this proves” .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cetophenicol
Reactant of Route 2
Cetophenicol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.